2-(Pyridin-3-yl)-1-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(Pyridin-3-yl)-1-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one typically involves multistep organic reactions. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective in producing the desired compound with high yields. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-1-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)-1-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Known for its ability to oxidize thiols to disulfides.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Used in various biochemical applications.
Uniqueness
2-(Pyridin-3-yl)-1-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the trifluoromethyl group significantly enhances its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-pyridin-3-yl-1-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)16-4-2-8-24-18(16)27-13-14-5-9-25(10-6-14)17(26)11-15-3-1-7-23-12-15/h1-4,7-8,12,14H,5-6,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBIJNUDHGNBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=CC=N2)C(F)(F)F)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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